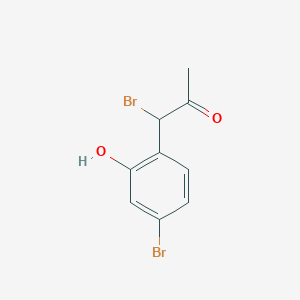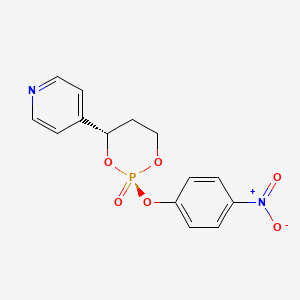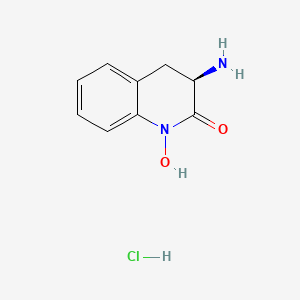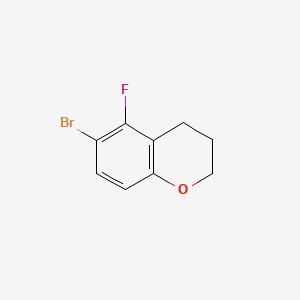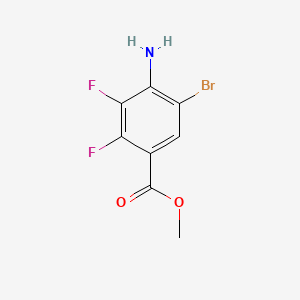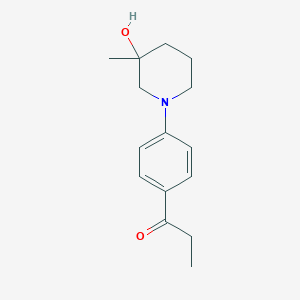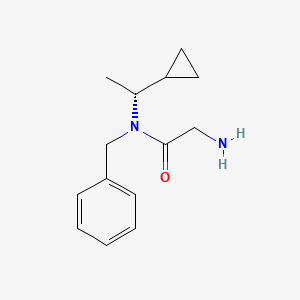
(R)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an amino group, a benzyl group, and a cyclopropylethyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, cyclopropyl ethyl ketone, and acetamide.
Formation of Intermediate: The first step involves the reaction of benzylamine with cyclopropyl ethyl ketone under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alcohols, and thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and sulfuric acid.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity and fluorescence.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with receptors on cell membranes, triggering intracellular signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-N-benzyl-N-(1-cyclopropylmethyl)acetamide
- ®-2-amino-N-benzyl-N-(1-cyclopropylpropyl)acetamide
- ®-2-amino-N-benzyl-N-(1-cyclopropylbutyl)acetamide
Uniqueness
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-amino-N-benzyl-N-[(1R)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-/m1/s1 |
InChI Key |
MPSPRBRYRRPPOF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



